2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Benzyl and Fluorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Thioether Formation: The thiol group can be introduced via a nucleophilic substitution reaction with an appropriate halide.
Amidation: The final step involves the formation of the amide bond through a reaction between the triazole-thioether intermediate and a cyanocyclohexylamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the nitrile group, potentially leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl or fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar biological activities.
Medicine
Industry
The compound may be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of triazole derivatives often involves the inhibition of specific enzymes or receptors. For example, triazoles are known to inhibit cytochrome P450 enzymes, which are involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: A triazole antifungal agent.
Itraconazole: Another triazole antifungal agent.
Voriconazole: A triazole derivative used to treat serious fungal infections.
Uniqueness
The unique combination of the benzyl, fluorophenyl, and cyanocyclohexyl groups in 2-((4-Benzyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyanocyclohexyl)propanamide may confer distinct biological activities and pharmacokinetic properties compared to other triazole derivatives.
Properties
Molecular Formula |
C25H26FN5OS |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide |
InChI |
InChI=1S/C25H26FN5OS/c1-18(23(32)28-25(17-27)14-8-3-9-15-25)33-24-30-29-22(20-12-6-7-13-21(20)26)31(24)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-16H2,1H3,(H,28,32) |
InChI Key |
KNZWVSNLLFOSFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)SC2=NN=C(N2CC3=CC=CC=C3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.